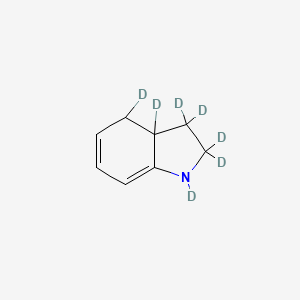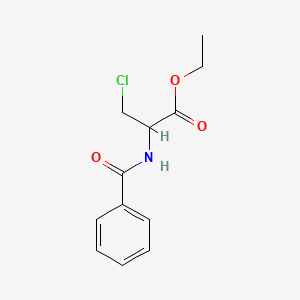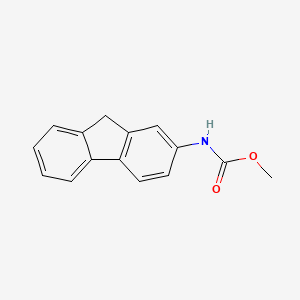
2-Fluorenecarbamic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-Fluoren-2-yl)carbamic acid methyl ester is a chemical compound with the molecular formula C15H13NO2 It is a derivative of carbamic acid and features a fluorenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluoren-2-yl)carbamic acid methyl ester typically involves the reaction of 9H-fluoren-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for N-(9H-Fluoren-2-yl)carbamic acid methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reaction time
- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
N-(9H-Fluoren-2-yl)carbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives
Reduction: Fluoren-2-ylmethanol
Substitution: Various substituted fluorenyl derivatives
Wissenschaftliche Forschungsanwendungen
N-(9H-Fluoren-2-yl)carbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(9H-Fluoren-2-yl)carbamic acid methyl ester involves its interaction with various molecular targets. The fluorenyl group can intercalate with DNA, making it useful in studying DNA-binding interactions. Additionally, the ester group can undergo hydrolysis to release the active fluorenylamine, which can interact with proteins and enzymes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(9H-Fluoren-9-ylmethoxy)carbonyl derivatives: These compounds also feature a fluorenyl group but differ in the functional groups attached to the nitrogen atom.
Fluorenylmethyl carbamates: Similar structure but with different substituents on the carbamate group.
Uniqueness
N-(9H-Fluoren-2-yl)carbamic acid methyl ester is unique due to its specific combination of the fluorenyl group and the carbamic acid ester
Eigenschaften
CAS-Nummer |
60550-85-8 |
|---|---|
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
methyl N-(9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C15H13NO2/c1-18-15(17)16-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
KMSUWWHYYOFHDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)
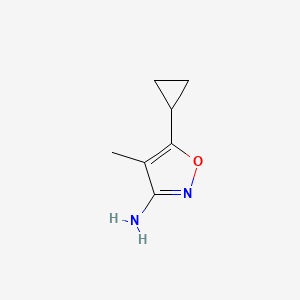
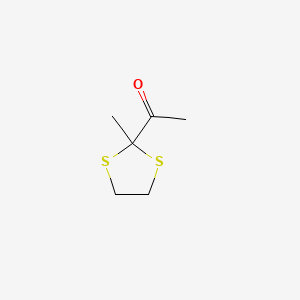
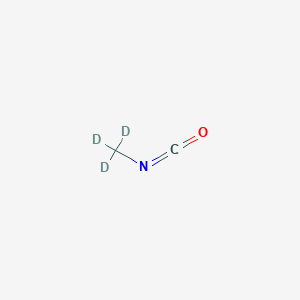
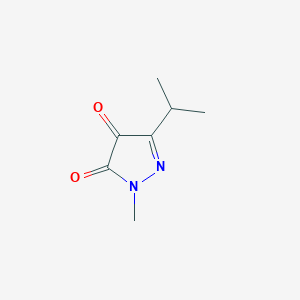
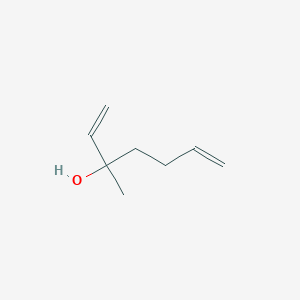
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
